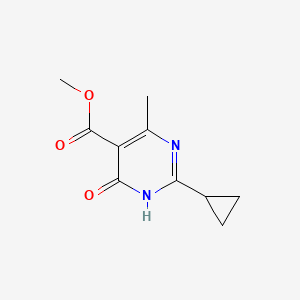

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a methyl group at position 4, and a methyl ester at position 5. Pyrimidine scaffolds are critical in medicinal and materials chemistry due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

methyl 2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-5-7(10(14)15-2)9(13)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAFMCRHJVMFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950032-31-2 | |

| Record name | methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable β-keto ester with guanidine or its derivatives under acidic or basic conditions. The reaction typically requires heating and may involve the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The production process must adhere to stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be employed to investigate the biological activity of pyrimidine derivatives in various cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its derivatives may exhibit biological activities such as antiviral, antibacterial, and anticancer properties.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a dihydropyrimidine core with other esters, but substituent variations lead to distinct properties:

Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ():

- Substituents: A 4-nitrophenyl group at position 4 and a propyl ester at position 5.

- Key Differences: The nitrophenyl group is strongly electron-withdrawing, which polarizes the pyrimidine ring compared to the cyclopropyl group (electron-neutral or mildly donating). The propyl ester increases lipophilicity relative to the methyl ester in the target compound .

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile ():

Electronic and Steric Effects

- Cyclopropyl vs.

- Methyl Ester vs. Carbonitrile : The methyl ester in the target compound offers moderate polarity and hydrolytic lability, while the carbonitrile in ’s compound provides a rigid, electron-deficient site for covalent interactions .

Hydrogen Bonding and Crystallography

- The ester carbonyl in the target compound can act as a hydrogen-bond acceptor, similar to the nitrophenyl carbonyl in ’s compound. However, the nitro group in the latter may form additional intermolecular interactions (e.g., dipole-dipole) .

Data Tables

Table 1: Structural and Electronic Comparison of Pyrimidine Derivatives

Biological Activity

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a compound with the CAS number 950032-31-2, has garnered attention in recent years due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is . The compound features a dihydropyrimidine scaffold, which is known for its versatile biological properties. The structural attributes contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Methyl 2-cyclopropyl... | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound B | 28.39 ± 0.03 | 34.4 ± 0.10 |

The above table summarizes the IC50 values for various compounds against COX enzymes, illustrating the relative potency of methyl 2-cyclopropyl... compared to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrimidine ring can significantly affect biological activity. Electron-donating groups enhance anti-inflammatory effects, while steric hindrance may reduce potency . The presence of the cyclopropyl group appears to be crucial for maintaining activity against COX enzymes.

Case Studies

Several case studies have investigated the therapeutic applications of methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate:

- In Vivo Models : In carrageenan-induced paw edema models in rats, this compound exhibited significant reduction in inflammation comparable to indomethacin, a widely used anti-inflammatory drug .

- Cell Line Studies : In RAW264.7 macrophage cells, exposure to the compound resulted in decreased expression levels of iNOS and COX-2 mRNA, suggesting a mechanism involving transcriptional regulation of inflammatory mediators .

- Comparative Analysis : A comparative study demonstrated that methyl 2-cyclopropyl... showed stronger inhibition of COX-2 than COX-1, indicating a selective action that could reduce side effects associated with non-selective COX inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.